
2-Acetyl-3-nitrobenzoic acid
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Overview
Description
2-Acetyl-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the oxidation of 2-acetyl-3-nitrotoluene. This process uses strong oxidizing agents such as potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Nitration and Electrophilic Aromatic Substitution
The nitro group (-NO₂) strongly deactivates the benzene ring through electron withdrawal, directing incoming electrophiles to specific positions. Key characteristics:
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Meta-directing effect : Both acetyl (-COCH₃) and nitro groups create a combined meta-directing influence. This results in predictable regioselectivity for subsequent substitutions.
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Reaction conditions : Requires mixed acid (HNO₃/H₂SO₄) at 40–60°C, with yields ranging from 60%–85% depending on optimization.
Mechanism :
Electrophilic nitration proceeds via attack from the nitronium ion (NO₂⁺), forming a resonance-stabilized arenium ion intermediate. Steric hindrance from the acetyl group slightly reduces reaction rates compared to simpler nitrobenzoic acids.
Hydrolysis Reactions
The acetyl group undergoes hydrolysis under acidic or basic conditions:
Condition | Product | Catalyst | Temperature | Yield |
---|---|---|---|---|
Acidic (H₂SO₄, H₂O) | 3-Nitrobenzoic acid + acetic acid | H⁺ | 80–100°C | 70–78% |
Basic (NaOH, H₂O) | Sodium 3-nitrobenzoate + acetate | OH⁻ | Reflux | 82–88% |
Hydrolysis rates are slower than aliphatic acetyl compounds due to electron-withdrawing effects from the nitro group.
Reduction of Functional Groups
Selective reductions are feasible with appropriate reagents:
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Nitro group reduction :
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Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 2-acetyl-3-aminobenzoic acid.
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Tin/HCl reduces -NO₂ to -NH₂ but may affect the acetyl group under prolonged conditions2.
-
-
Ketone reduction :
Wolf-Kishner reduction (NH₂NH₂, NaOH, ethylene glycol) removes the acetyl group entirely, producing 3-nitrobenzoic acid2.
Key limitation : Simultaneous reduction of both nitro and acetyl groups requires careful stoichiometric control to avoid side reactions2.
Esterification and Derivatization
The carboxylic acid group reacts with alcohols to form esters:
Alcohol | Catalyst | Product | Application |
---|---|---|---|
Methanol | H₂SO₄ | Methyl 2-acetyl-3-nitrobenzoate | Intermediate for pharmaceuticals |
Ethanol | HCl | Ethyl 2-acetyl-3-nitrobenzoate | Solubility enhancement |
Esterification typically achieves 75–90% yield under reflux conditions .
Oxidation Reactions
The acetyl group resists oxidation under mild conditions but decomposes under aggressive oxidizers:
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KMnO₄/NaOH (aq) : Cleaves the acetyl group to a carboxylic acid, forming 3-nitroisophthalic acid.
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O₂ under pressure : Industrial-scale oxidation preserves the acetyl group while modifying side chains .
Acid-Base Reactions
The carboxylic acid proton (pKa ≈ 2.8) readily dissociates, enabling:
Cyclization and Heterocycle Formation
Under dehydrating conditions (P₂O₅, Δ), intramolecular reactions yield fused heterocycles:
-
Forms nitro-substituted benzoxazinones when heated with urea derivatives.
This compound’s multifunctional architecture allows tailored modifications for applications in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., polymer precursors) . Reaction outcomes are highly sensitive to electronic effects from substituents, necessitating precise control of conditions2.
Scientific Research Applications
2-Acetyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-3-nitrobenzoic acid depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These reactions can lead to the modification of biological molecules or the formation of new chemical bonds, influencing the compound’s activity and properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylbenzoic acid: Lacks the nitro group, reducing its potential for redox reactions.
2-Nitrobenzoic acid: Lacks the acetyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-Acetyl-3-nitrobenzoic acid is unique due to the presence of both the acetyl and nitro groups on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups.
Properties
CAS No. |
7335-59-3 |
---|---|
Molecular Formula |
C9H7NO5 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-acetyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13) |
InChI Key |
FWLJWRLEBQQLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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